
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a triazine ring, a morpholine group, a pyrazole ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with methoxy and morpholine substituents.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with the triazine intermediate.
Benzamide Formation: The final step involves the coupling of the triazine-pyrazole intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazine ring or the benzamide moiety, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the triazine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent, depending on its interaction with biological targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable triazine ring and functional groups.
Wirkmechanismus
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds or hydrophobic interactions with active sites, while the pyrazole and benzamide groups enhance binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-((4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide: Contains a piperidine ring instead of a morpholine ring.
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
Uniqueness
The uniqueness of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a triazine ring and a pyrazole ring allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-28-19-23-16(22-18(24-19)25-8-10-29-11-9-25)13-20-17(27)14-4-2-5-15(12-14)26-7-3-6-21-26/h2-7,12H,8-11,13H2,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGIPCLTVJVHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
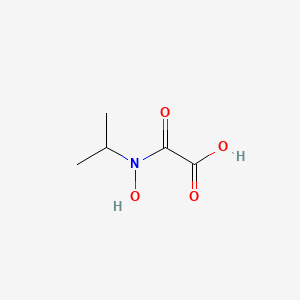

![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)
![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2900366.png)
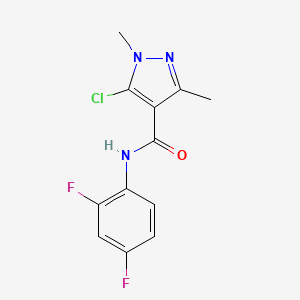
![6-(4-ethoxyphenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2900368.png)
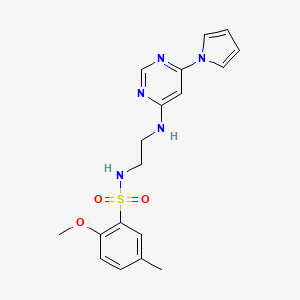
![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)
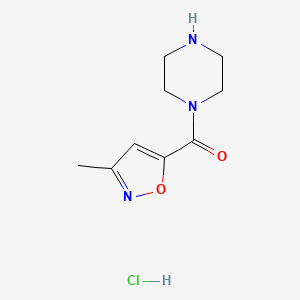
![N-(1-Cyanocyclopropyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2900373.png)
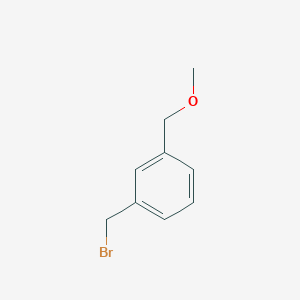
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2900380.png)
